(E)-2-benzoyl-3-phenylprop-2-enenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20413-05-2 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(E)-2-benzoyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H11NO/c17-12-15(11-13-7-3-1-4-8-13)16(18)14-9-5-2-6-10-14/h1-11H/b15-11+ |
InChI Key |
VOMBBXQRJHALLY-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving E 2 Benzoyl 3 Phenylprop 2 Enenitrile
Nucleophilic Addition Mechanisms to the α,β-Unsaturated System
The electronic properties of (E)-2-benzoyl-3-phenylprop-2-enenitrile are dominated by the conjugated system, which includes the phenyl ring, the alkene, the benzoyl carbonyl, and the nitrile group. This extensive conjugation creates multiple electrophilic sites, but the most common pathway for nucleophilic attack is conjugate addition to the electron-deficient β-carbon.
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org this compound is an excellent Michael acceptor due to the strong stabilization of the resulting intermediate by both the benzoyl and nitrile moieties.
The generalized mechanism proceeds via three main steps: masterorganicchemistry.com
Formation of the Nucleophile: A base abstracts an acidic proton from the Michael donor (e.g., a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to generate a stabilized carbanion or enolate. wikipedia.orgbyjus.com
Nucleophilic Attack: The generated nucleophile attacks the β-carbon of the α,β-unsaturated system of this compound. This conjugate addition step forms a new carbon-carbon bond and generates a new enolate intermediate, with the negative charge delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen. wikipedia.org
Protonation: The enolate intermediate is protonated by a proton source, typically from the conjugate acid of the base used in the first step or during an aqueous workup, to yield the final 1,4-adduct. masterorganicchemistry.combyjus.com
A wide array of nucleophiles can serve as Michael donors in this reaction, highlighting its versatility.
| Michael Donor Class | Specific Examples |
| Doubly-Activated Methylenes | Diethyl malonate, Ethyl acetoacetate, Acetylacetone |
| Organometallics | Lithium dialkylcuprates (Gilman reagents) |
| Heteroatom Nucleophiles | Amines (Aza-Michael), Thiols (Thia-Michael), Alcohols (Oxa-Michael) |
| Enamines | Enamines derived from ketones/aldehydes (Stork Enamine Synthesis) |
| Nitroalkanes | Nitromethane, Nitroethane |
The structure of this compound presents two primary electrophilic centers: the carbonyl carbon and the β-alkene carbon. The competition between direct addition to the carbonyl (1,2-addition) and conjugate addition to the alkene (1,4-addition) is a critical aspect of regioselectivity. This selectivity is largely governed by the nature of the attacking nucleophile, a concept often explained by Hard and Soft Acid and Base (HSAB) theory.
1,2-Addition: Favored by "hard" nucleophiles. These are typically highly reactive, charge-dense species like Grignard reagents and organolithium compounds. They are drawn to the harder, more polarized carbonyl carbon, leading to the formation of an alcohol after workup. masterorganicchemistry.com
1,4-Addition (Conjugate Addition): Favored by "soft" nucleophiles. These include enolates, Gilman reagents (organocuprates), amines, and thiols. masterorganicchemistry.com The β-carbon is a softer electrophilic site, and its reaction with soft nucleophiles is an orbitally controlled process. wikipedia.org
Reaction conditions also play a vital role. The use of Lewis acids can enhance the electrophilicity of the carbonyl group, potentially shifting the balance towards 1,2-addition. Conversely, conditions that favor the formation of softer nucleophiles, such as the use of organocuprates instead of organolithiums, reliably ensure 1,4-addition.
| Nucleophile Type | Predominant Reaction Pathway | Expected Product Type |
| Hard (e.g., Phenylmagnesium bromide) | 1,2-Addition | Tertiary Alcohol |
| Soft (e.g., Lithium diphenylcuprate) | 1,4-Addition (Michael Addition) | 1,5-Dicarbonyl derivative |
| Soft (e.g., Diethyl malonate enolate) | 1,4-Addition (Michael Addition) | Functionalized dinitrile or keto-ester |
| Soft (e.g., Aniline) | 1,4-Addition (Aza-Michael) | β-Amino compound |
Cycloaddition and Annulation Reactions
The activated double bond in this compound makes it a valuable component in various cycloaddition and annulation reactions for the synthesis of complex carbocyclic and heterocyclic frameworks.
In a [4+2] cycloaddition, or Diels-Alder reaction, a diene reacts with a dienophile to form a six-membered ring. This compound, with its electron-deficient alkene, serves as a potent dienophile. The reaction with an electron-rich diene would lead to a cyclohexene (B86901) derivative with a high degree of stereochemical control.
Benzannulation, the formation of a new benzene (B151609) ring, can be achieved through strategies that often begin with a cycloaddition. For instance, reacting this compound with a suitable diene that contains a leaving group or can be easily oxidized can lead to an aromatic product. A photochemical approach, such as the photoenolization/Diels-Alder sequence, represents a powerful strategy for constructing benzannulated systems. nih.gov In this method, a 2-alkyl-benzophenone can be converted by light into a transient hydroxy-o-quinodinomethane, a highly reactive diene, which can be trapped by a dienophile like this compound to build a complex, stereochemically dense ring system. nih.gov
Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, are highly efficient for building molecular complexity. This compound is an ideal substrate for initiating such cascades. A common strategy involves an initial Michael addition followed by an intramolecular cyclization.
For example, the reaction with a 1,3-dicarbonyl compound can initiate a Michael-Aldol cascade. The initial 1,4-addition creates an enolate which can then participate in an intramolecular aldol (B89426) condensation, rapidly forming a functionalized six-membered ring. Such organocascade reactions can be highly stereoselective, yielding complex products with multiple chiral centers in a single step. researchgate.net These processes are prized for their atom and step economy, minimizing waste and purification steps.
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively. Nucleophilic phosphine (B1218219) catalysis is particularly effective for cycloadditions involving Michael acceptors. nih.gov
The general mechanism for a phosphine-catalyzed annulation begins with the nucleophilic addition of the tertiary phosphine to the β-carbon of this compound. nih.gov This generates a zwitterionic phosphonium (B103445) enolate intermediate. This reactive intermediate can then act as a nucleophile and react with another electrophilic component.
[3+2] Annulation: If the phosphonium enolate reacts with another activated alkene or an allene, a five-membered ring can be formed. beilstein-journals.org The phosphine catalyst adds to the allene, creating a new zwitterion that acts as a three-carbon component, which then reacts with the this compound (the two-atom component) to form a cyclopentene (B43876) ring after elimination of the phosphine catalyst.
[4+2] Annulation: In this pathway, the phosphine-derived zwitterion can react as a two-atom component with a four-atom component (a diene) to construct a cyclohexene ring.
The use of chiral phosphines allows these reactions to proceed with high levels of enantioselectivity, providing access to optically active cyclic compounds from simple, achiral starting materials. beilstein-journals.org
| Catalysis Type | Reaction Class | Key Intermediate | Typical Product |
| Amine Catalysis | Michael-Aldol Cascade | Iminium/Enamine ions | Chiral Cyclohexenes |
| Phosphine Catalysis | [3+2] Cycloaddition | Phosphonium enolate | Chiral Cyclopentenes |
| Phosphine Catalysis | [4+2] Cycloaddition | Phosphonium enolate | Chiral Cyclohexenes |
Isomerization Pathways in α,β-Unsaturated Nitrile Systems
The isomerization of the carbon-carbon double bond in α,β-unsaturated systems like this compound is a critical area of study, with photochemical methods being particularly significant.
The geometric E/Z isomerization of olefins can be facilitated by photoinduced electron transfer (PET). This process typically involves the interaction of the olefin with a photosensitizer. Upon irradiation, the sensitizer (B1316253) is excited to a state where it can either donate or accept an electron from the olefin, leading to the formation of a radical ion pair.
In systems analogous to this compound, such as chalcones, photoisomerization is a well-documented phenomenon. researchgate.net The process can be initiated by direct irradiation or through the use of a photocatalyst. For instance, the E→Z isomerization of chalcone (B49325) has been demonstrated using hydroxyaromatic aldehydes as sensitizers under blue light irradiation. researchgate.net The mechanism involves the excitation of the sensitizer, followed by energy or electron transfer to the chalcone, which facilitates rotation around the central C=C bond.
The efficiency of such isomerizations can be influenced by the electronic properties of the substituents on the aromatic rings. In the case of this compound, the electron-withdrawing benzoyl and nitrile groups conjugated with the phenyl ring create a "push-pull" system that can be susceptible to photoinduced charge transfer, a key step in some PET-mediated isomerization pathways. researchgate.net
The formation of radical-ion pairs is a cornerstone of PET-induced isomerization. When an electron is transferred between the photosensitizer and the olefin, a radical cation of the donor and a radical anion of the acceptor are formed, held together by electrostatic attraction. In this radical-ion state, the bond order of the olefin's double bond is reduced, allowing for rotation to occur.
For α,β-unsaturated carbonyl compounds, the formation of radical ion pairs has been studied in the context of chemical reduction. For example, the reduction of (Z)- and (E)-1,2-bis(2,4,6-trimethylbenzoyl)ethenes with alkali metals leads to the formation of radical ion pairs where Z-E isomerization can be observed at low temperatures. rsc.org The stability and structure of these ion pairs are highly dependent on the counterion, solvent, and temperature. rsc.org This suggests that if this compound were to undergo a one-electron reduction, the resulting radical anion would have a lowered barrier to rotation around the Cα-Cβ bond, facilitating isomerization to the Z-isomer. Back electron transfer from the radical anion would then yield a mixture of E and Z isomers. Photochemical reactions can generate similar radical intermediates, which are key to understanding the isomerization process. nih.gov
Electrochemical Transformations of Nitrile-Containing Compounds
The electrochemical behavior of α,β-unsaturated nitriles and ketones is characterized by the reduction of the activated double bond and/or the carbonyl/nitrile group. The presence of both benzoyl and nitrile moieties in this compound suggests a rich electrochemical profile.
Studies on related α,β-unsaturated carbonyl compounds have shown that they are electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.org Electrochemical reduction can initiate a variety of transformations. For instance, the electroreductive coupling of o-acylbenzoates with acrylonitrile (B1666552) demonstrates that the α,β-unsaturated nitrile can act as an acceptor for electrochemically generated radicals or anions. beilstein-journals.org This type of reaction involves the initial reduction of one species to form a reactive intermediate, which then attacks the α,β-unsaturated system. beilstein-journals.org
In the case of this compound, one can anticipate several possible electrochemical reduction pathways:
Reduction of the Carbon-Carbon Double Bond: This is a common pathway for α,β-unsaturated systems, leading to the corresponding saturated compound. This conjugate reduction can occur via a two-electron, two-proton process.
Reduction of the Benzoyl Group: The ketone moiety can be reduced to a secondary alcohol. The potential required for this reduction would be influenced by the extended conjugation.
Reduction of the Nitrile Group: Nitriles can be electrochemically reduced to amines, although this often requires harsher conditions.
Dimerization: Electrochemically generated radical anions can couple, leading to dimeric products. This is a known reaction for activated olefins.
The specific outcome of an electrochemical reaction involving this compound would depend on factors such as the electrode material, solvent, supporting electrolyte, and reduction potential. For example, the electrochemically driven desaturation of carbonyl compounds to their α,β-unsaturated counterparts is also a known process, highlighting the reversible nature of these transformations under specific conditions. nih.gov
Below is a table summarizing potential electrochemical transformations based on analogous systems.
| Transformation Type | Reactant Functional Group | Potential Product(s) |
| Conjugate Reduction | α,β-Unsaturated System | 2-Benzoyl-3-phenylpropanenitrile |
| Carbonyl Reduction | Benzoyl Group | (2-Cyano-1,2-diphenylethyl)(phenyl)methanol |
| Dimerization | α,β-Unsaturated System | Dimeric structures via C-C bond formation |
| Electroreductive Coupling | α,β-Unsaturated System | Coupling with electrogenerated nucleophiles |
Organic Transformations and Derivatizations of E 2 Benzoyl 3 Phenylprop 2 Enenitrile
Post-Synthetic Modifications of the Carbonyl Moiety
The benzoyl group in (E)-2-benzoyl-3-phenylprop-2-enenitrile is a key site for post-synthetic modifications. The reactivity of this α,β-unsaturated ketone is influenced by the electronic effects of the adjacent nitrile and phenyl groups. While specific modifications to the carbonyl moiety of this exact molecule are not extensively documented, the general reactivity of similar systems suggests several potential transformations.
One of the most fundamental reactions is the reduction of the carbonyl group. Depending on the reducing agent and reaction conditions, this can lead to the corresponding secondary alcohol or complete reduction to a methylene (B1212753) group.
| Reagent | Product | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | (E)-2-(hydroxy(phenyl)methyl)-3-phenylprop-2-enenitrile | Selective reduction of the ketone to an alcohol. |
| Lithium aluminum hydride (LiAlH₄) | (E)-2-(hydroxy(phenyl)methyl)-3-phenylpropan-1-amine | Reduction of both the ketone and the nitrile. |
| Clemmensen or Wolff-Kishner reduction | (E)-2-benzyl-3-phenylprop-2-enenitrile | Reduction of the ketone to a methylene group. |
Additionally, the carbonyl group can undergo nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols.
Reactions at the Nitrile Functionality for Structural Diversification
The nitrile group of this compound is another valuable handle for structural diversification. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. These transformations provide entry into a wide range of other functional groups.
The nitrile group can also participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings, which are important pharmacophores in medicinal chemistry.
Coupling Reactions for Extended Conjugated Systems
The phenyl groups of this compound can be functionalized to participate in various cross-coupling reactions, allowing for the synthesis of extended conjugated systems. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for this purpose.
For these reactions to occur, the phenyl rings would first need to be halogenated or converted to a triflate. For example, bromination of the phenyl rings would yield precursors suitable for a variety of coupling reactions.
| Coupling Reaction | Reactant | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Biaryl system |
| Heck | Alkene | Stilbene-like structure |
| Sonogashira | Terminal alkyne | Aryl-alkyne conjugate |
These reactions are instrumental in the synthesis of materials with interesting photophysical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthesis of Fused and Spirocyclic Heterocycles
This compound is a valuable precursor for the synthesis of a diverse range of fused and spirocyclic heterocyclic compounds. Its multiple reaction sites allow it to participate in various cyclization and cycloaddition reactions.
The reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) derivatives. The reaction likely proceeds through a Michael addition followed by intramolecular cyclization and dehydration.
Furthermore, this compound can be utilized in the Gewald reaction for the synthesis of substituted thiophenes. This reaction typically involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a base.
The electron-deficient double bond in this compound makes it a good dienophile or dipolarophile in cycloaddition reactions. For example, [3+2] cycloaddition reactions with azomethine ylides can be employed to construct pyrrolidine (B122466) rings, potentially leading to spirocyclic systems if the azomethine ylide is generated from a cyclic precursor.
| Reagent(s) | Heterocyclic Product |
| Hydrazine hydrate | 3,5-diphenyl-1H-pyrazole-4-carbonitrile |
| Elemental sulfur, Morpholine | 2-amino-4,5-diphenylthiophene-3-carbonitrile |
| Sarcosine, Isatin | Spiro[indoline-3,2'-pyrrolidine] derivatives |
These examples highlight the synthetic utility of this compound as a scaffold for the construction of complex heterocyclic systems, which are of significant interest in materials science and medicinal chemistry.
Advanced Spectroscopic Characterization Techniques in Mechanistic Research
In Situ Spectroscopic Monitoring of Reaction Progress (e.g., IR Spectroscopy)
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical method for real-time monitoring of chemical reactions as they occur in the reaction vessel, providing kinetic and mechanistic data without the need for sample extraction. rsc.orgnih.gov This technique is particularly well-suited for tracking the synthesis of (E)-2-benzoyl-3-phenylprop-2-enenitrile, which is often formed through reactions like the Claisen-Schmidt condensation.
By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the concentrations of reactants, intermediates, and the final product can be monitored continuously. For the synthesis of this compound from benzaldehyde (B42025) and benzoylacetonitrile (B15868), specific vibrational bands can be tracked. The disappearance of the characteristic aldehyde C-H stretch (around 2730 cm⁻¹) and the carbonyl (C=O) stretch of benzaldehyde (around 1703 cm⁻¹) would be observed. Simultaneously, the growth of new bands corresponding to the product would provide a kinetic profile of the reaction.
Key vibrational modes for this compound that would be monitored include the nitrile (C≡N) stretching frequency, typically appearing in the 2220-2240 cm⁻¹ region, and the conjugated ketone (C=O) stretch, which is expected around 1650-1670 cm⁻¹. researchgate.net The C=C stretching of the α,β-unsaturated system would also emerge, typically near 1600 cm⁻¹. researchgate.netfabad.org.tr Plotting the absorbance of these characteristic peaks over time allows for the determination of reaction rates, the identification of potential reaction intermediates, and the optimization of reaction conditions. jetir.org
| Species | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Trend During Reaction |
|---|---|---|---|
| Benzaldehyde (Reactant) | C=O Stretch | ~1703 | Decreasing Absorbance |
| Benzoylacetonitrile (Reactant) | C≡N Stretch | ~2250 | Decreasing Absorbance |
| This compound (Product) | C≡N Stretch | ~2230 | Increasing Absorbance |
| This compound (Product) | Conjugated C=O Stretch | ~1660 | Increasing Absorbance |
Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Radical Pathway Elucidation
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique used to investigate reaction mechanisms that proceed through radical pair intermediates. While there are no specific CIDNP studies published for this compound, the technique offers a powerful method for unequivocally identifying the presence of radical pathways in reactions such as photo-induced electron transfer or thermal decompositions. elsevierpure.comresearchgate.net
Chalcone-like structures can be involved in electron transfer processes. elsevierpure.commdpi.com If this compound were to participate in a reaction where a single electron transfer occurs, a radical ion pair would be formed. The subsequent behavior of this radical pair, whether it undergoes recombination, disproportionation, or escapes the solvent cage, can lead to non-Boltzmann population of nuclear spin states in the products. This results in dramatically enhanced absorptive or emissive signals in the ¹H or ¹³C NMR spectrum of the reaction mixture, which are the hallmarks of the CIDNP effect.
For example, in a hypothetical photochemical reaction with a suitable electron donor, this compound could form a radical anion. The observation of polarized NMR signals for the protons of the reaction products would provide definitive proof of a radical mechanism and could be used to extract information about the g-factors and hyperfine coupling constants of the transient radical intermediates.
Multinuclear NMR Spectroscopy for Complex Structure and Stereochemistry Assignment
While standard ¹H and ¹³C NMR are fundamental for structural elucidation, multinuclear and advanced 2D NMR techniques are crucial for the unambiguous assignment of complex structures like this compound and for confirming its stereochemistry.
The (E)-stereochemistry of the C=C double bond is a key structural feature. This can be readily confirmed by ¹H NMR, where the coupling constant between the vinylic proton and the phenyl protons would differ from the (Z)-isomer. However, for complete and unambiguous assignment of all signals in its complex aromatic and vinylic regions, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, for example, confirming the connectivity within the two phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the quaternary carbons (like the carbonyl, nitrile, and the carbons of the C=C bond) by observing their correlations to nearby protons.
Furthermore, ¹⁷O NMR spectroscopy could provide valuable insight into the electronic environment of the carbonyl group. mdpi.comresearchgate.net The chemical shift of the ¹⁷O nucleus is highly sensitive to conjugation and the electronic nature of substituents. mdpi.comresearchgate.net For this compound, the ¹⁷O chemical shift would be expected at a higher field compared to a non-conjugated ketone due to the delocalization of electron density across the α,β-unsaturated system. researchgate.net
| Technique | Information Obtained | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Proton environment and coupling | Signals in aromatic (~7.2-8.0 ppm) and vinylic regions. |
| ¹³C NMR | Carbon skeleton | Carbonyl (C=O) ~185-195 ppm, Nitrile (C≡N) ~115-120 ppm, olefinic and aromatic carbons. fabad.org.tr |
| COSY | ¹H-¹H correlations | Reveals coupling networks within the phenyl rings. |
| HSQC/HMBC | ¹H-¹³C correlations (1-bond and long-range) | Unambiguous assignment of all ¹H and ¹³C signals, including quaternary carbons. |
| ¹⁷O NMR | Electronic state of carbonyl oxygen | Shift reflects the conjugation of the C=O group. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a compound by providing a highly accurate mass measurement. mdpi.com For this compound, the molecular formula is C₁₆H₁₁NO.
Using an HRMS technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or M⁺˙) can be measured to within a few parts per million (ppm) of its theoretical value. This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The theoretical exact mass of the neutral molecule C₁₆H₁₁NO is 233.08406 Da. lookchem.com An HRMS analysis would be expected to yield a measured mass that is extremely close to this value. For example, the protonated molecule [C₁₆H₁₂NO]⁺ would have a theoretical m/z of 234.09134. A measured value of, for instance, 234.0911 would be well within the acceptable error margin (typically < 5 ppm), thus confirming the molecular formula and ruling out other possibilities. mdpi.com
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₁NO | lookchem.com |
| Theoretical Exact Mass (Neutral) | 233.08406 Da | lookchem.com |
| Theoretical m/z for [M+H]⁺ | 234.09134 | Calculated |
| Typical Mass Accuracy Requirement | < 5 ppm |
Synthetic Applications and Intermediate Utility of E 2 Benzoyl 3 Phenylprop 2 Enenitrile in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Diverse Organic Scaffolds
The strategic placement of multiple reactive sites within the (E)-2-benzoyl-3-phenylprop-2-enenitrile molecule renders it an exceptionally versatile precursor for a wide array of organic structures. The electron-deficient nature of the α,β-unsaturated system, flanked by two electron-withdrawing groups (benzoyl and nitrile), makes it a potent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity is fundamental to its utility in constructing diverse molecular frameworks.
The inherent functionality of the molecule allows for its elaboration into various cyclic and acyclic systems. The presence of the ketone and nitrile groups provides handles for subsequent chemical transformations, including cyclization, condensation, and functional group interconversion. This adaptability has positioned this compound as a valuable starting material in the synthesis of compounds with potential biological activities. For instance, analogues of this compound have been designed and synthesized as potential tyrosinase inhibitors, highlighting its utility in the creation of biologically relevant scaffolds. researchgate.net
Precursor for the Construction of Complex Carbon Frameworks and Heterocyclic Systems
The utility of this compound extends significantly to the synthesis of complex carbocyclic and heterocyclic systems, which form the core of many pharmaceuticals and natural products. Its ability to participate in a variety of cyclization and cycloaddition reactions is a testament to its value as a synthetic intermediate.
A notable application is its role as a precursor for nitrogen-containing heterocycles. For example, it serves as a starting material for the synthesis of 3,4-dicyano-6-hydroxy-4,6-diphenyl-piperidin-2-one and 3(5)-phenylpyrazol-5(3)-amine . lookchem.com The formation of the piperidinone derivative likely proceeds through a series of Michael additions and intramolecular cyclizations, showcasing the compound's ability to construct intricate polyfunctionalized rings. The synthesis of the pyrazole (B372694) derivative demonstrates its reactivity with hydrazine-based reagents, a common strategy for constructing five-membered nitrogen heterocycles.
The general reactivity of α,β-unsaturated carbonyl compounds, a class to which this compound belongs, as building blocks for various heterocyclic compounds is well-established. nih.gov For instance, related chalcone (B49325) derivatives are known to undergo reactions with reagents like urea (B33335) and thiourea (B124793) to furnish pyrimidine-based scaffolds. nih.govnih.gov Although specific examples with this compound are not extensively documented in readily available literature, its structural similarity and reactivity profile suggest its high potential in analogous transformations.
Furthermore, the activated nitrile group in conjunction with the carbonyl function opens avenues for the synthesis of sulfur-containing heterocycles. The Gewald reaction, a well-known multicomponent reaction for the synthesis of 2-aminothiophenes, typically utilizes an α-cyano ester or a similar activated nitrile. organic-chemistry.orgmdpi.com The structural features of this compound make it a plausible substrate for such a reaction, potentially leading to highly substituted thiophene (B33073) derivatives.
The construction of complex carbon frameworks can be envisaged through its participation in Michael additions with various carbon nucleophiles. wikipedia.orgmasterorganicchemistry.com The addition of enolates or organometallic reagents would lead to the formation of new carbon-carbon bonds, extending the carbon skeleton and introducing new functionalities that can be further manipulated to construct elaborate carbocyclic systems.
Development of Novel Synthetic Methodologies Based on its Reactivity Profile
The unique electronic and steric properties of this compound make it an attractive substrate for the development of novel synthetic methodologies. Its highly activated double bond can participate in various pericyclic reactions, and the juxtaposition of its functional groups can be exploited in tandem or cascade reaction sequences.
The potential for this compound to act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings, is an area ripe for exploration. While specific studies on this compound in this context are not widely reported, related α,β-unsaturated systems are known to participate in such cycloadditions.
Moreover, its structure is well-suited for multicomponent reactions (MCRs), which are highly efficient processes for generating molecular complexity in a single step. mdpi.comnih.gov The development of novel MCRs involving this compound could provide rapid access to libraries of complex molecules for applications in medicinal chemistry and materials science. The combination of its Michael acceptor character with the reactivity of the benzoyl and nitrile groups offers multiple points of interaction for the simultaneous or sequential addition of several reactants.
The study of its reactivity profile can also lead to the discovery of new catalytic systems that can control the stereochemical outcome of reactions at its prostereogenic centers. The development of enantioselective Michael additions or cycloadditions using this substrate would be of significant value to the synthetic community.
Q & A
Basic: What synthetic strategies are recommended for preparing (E)-2-benzoyl-3-phenylprop-2-enenitrile with high stereoselectivity?
Methodological Answer:
The synthesis of (E)-configured α,β-unsaturated nitriles typically employs Knoevenagel condensation or Wittig-like reactions. For example, a modified Knoevenagel approach using malononitrile derivatives and aromatic aldehydes under basic conditions (e.g., piperidine or ammonium acetate) can achieve high E-selectivity. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., Lewis acids like ZnCl₂) significantly influence yield and stereoselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the E-isomer, as confirmed by NMR coupling constants (J = 12–16 Hz for trans-vinylic protons).
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The E-configuration is confirmed by the coupling constant (J ≈ 12–16 Hz) between the vinylic protons (Hα and Hβ). Aromatic protons from benzoyl and phenyl groups appear as multiplet signals in δ 7.2–8.1 ppm.
- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the carbonyl (C=O) appears at δ 190–200 ppm.
- IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) are diagnostic.
Cross-validation with X-ray crystallography (e.g., SHELXL refinement) is recommended for unambiguous confirmation .
Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during X-ray structure determination of this compound?
Methodological Answer:
- Disorder Handling : Use SHELXL’s PART instruction to model disordered moieties. Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries .
- Twinning : For twinned crystals (common in monoclinic systems), employ the TWIN/BASF commands in SHELXL. Refinement against HKLF5 data with a BASF parameter optimizes the twin scale factor .
- Validation : Cross-check residual density maps (e.g., using OLEX2) and verify Hirshfeld surfaces to detect unresolved solvent or lattice issues .
Advanced: What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). This predicts reactivity toward electrophiles/nucleophiles .
- NBO Analysis : Evaluate hyperconjugative interactions (e.g., nitrile → carbonyl) to explain resonance stabilization .
- MD Simulations : Study solvent effects (e.g., chloroform vs. DMSO) on conformational stability using GROMACS with OPLS-AA force fields .
Advanced: How do hydrogen-bonding patterns in crystalline this compound influence its supramolecular assembly?
Methodological Answer:
Graph set analysis (as per Etter’s rules) reveals common motifs:
-
C≡N···H–O/N interactions : The nitrile group often acts as a weak acceptor, forming C(4) chains or R₂²(8) rings with adjacent molecules .
-
C=O···π interactions : The benzoyl carbonyl may engage in non-classical hydrogen bonds with phenyl rings, stabilizing layered packing.
-
Table : Representative hydrogen-bond parameters from X-ray
Donor–Acceptor Distance (Å) Angle (°) Motif C≡N···H–C(Ar) 2.6–2.9 150–160 C(4) C=O···H–C(Nitrile) 2.7–3.0 140–150 R₂²(8)
Such interactions dictate mechanical properties (e.g., brittleness) and solubility .
Basic: What are common pitfalls in recrystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to balance solubility and polarity. Avoid DMSO due to high boiling point.
- Crystal Quality : Slow evaporation at 4°C reduces dendritic growth. Seed crystals can improve monocrystalline yield.
- Polymorphism : Monitor for multiple crystal forms via PXRD. Thermal analysis (DSC/TGA) identifies stable polymorphs .
Advanced: How can conflicting spectroscopic and computational data (e.g., NMR vs. DFT) be reconciled for this compound?
Methodological Answer:
- NMR-DFT Discrepancies : Optimize solvent effects in DFT (e.g., IEFPCM model for chloroform) to align calculated shifts with experimental NMR.
- Dynamic Effects : Account for conformational averaging via MD simulations if multiple rotamers exist.
- Error Analysis : Validate basis set suitability (e.g., 6-311++G(d,p) vs. def2-TZVP) and check for spin-orbit coupling in nitrile groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
